叔丁基 2-Boc-氨基苄基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

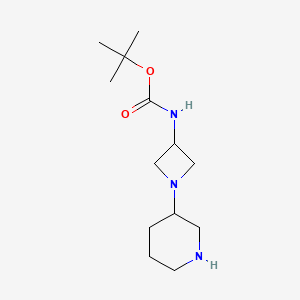

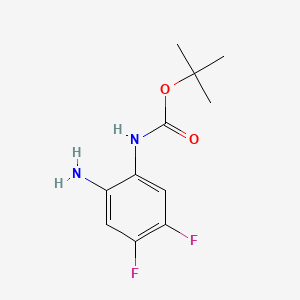

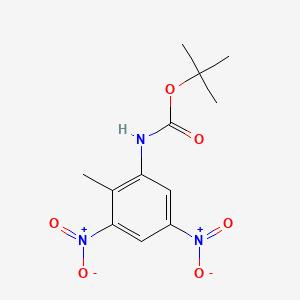

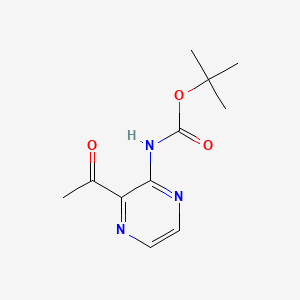

“tert-Butyl 2-Boc-aminobenzylcarbamate” is a chemical compound with the CAS Number: 263403-72-1 . It has a linear formula of C17H26N2O4 .

Synthesis Analysis

The synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives has been studied . The process involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .

Molecular Structure Analysis

The molecular structure of “tert-Butyl 2-Boc-aminobenzylcarbamate” is represented by the InChI code: 1S/C17H26N2O4/c1-16(2,3)22-14(20)13-10-8-7-9-12(13)11-19(18)15(21)23-17(4,5)6/h7-10H,11,18H2,1-6H3 .

Chemical Reactions Analysis

The compound has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . The reaction involves a palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .

Physical And Chemical Properties Analysis

The compound is a white to off-white solid . It has a molecular weight of 322.4 . The storage temperature is recommended to be at refrigerator levels .

科学研究应用

Catalysis

The tert-butyl group’s unique reactivity pattern is exploited in catalysis. It can influence the outcome of chemical reactions by providing steric hindrance, thus directing the course of the reaction or improving the selectivity for certain pathways.

Each of these applications leverages the chemical structure of tert-Butyl 2-Boc-aminobenzylcarbamate to perform specific functions in scientific research, showcasing the versatility of this compound in various fields of study .

安全和危害

作用机制

Target of Action

Tert-Butyl 2-Boc-aminobenzylcarbamate is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available resources

Pharmacokinetics

Some pharmacokinetic properties are predicted :

These properties can impact the bioavailability of the compound in the body.

Action Environment

It is recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°c .

属性

IUPAC Name |

tert-butyl N-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4/c1-16(2,3)22-14(20)18-11-12-9-7-8-10-13(12)19-15(21)23-17(4,5)6/h7-10H,11H2,1-6H3,(H,18,20)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJDCDLBHCNBMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC=C1NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30727450 |

Source

|

| Record name | tert-Butyl (2-{[(tert-butoxycarbonyl)amino]methyl}phenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30727450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-Boc-aminobenzylcarbamate | |

CAS RN |

263403-72-1 |

Source

|

| Record name | tert-Butyl (2-{[(tert-butoxycarbonyl)amino]methyl}phenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30727450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。